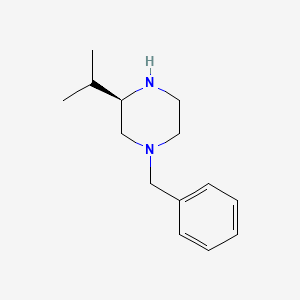

(R)-1-benzyl-3-isopropylpiperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery

Piperazine as a Privileged Structure

In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperazine scaffold is widely recognized as such a structure. guidechem.comacs.org Its presence is noted in drugs spanning a wide range of therapeutic areas, including anticancer, antipsychotic, antibacterial, antiviral, and anti-inflammatory agents. guidechem.comnih.gov

The utility of the piperazine ring stems from its unique combination of features. The two nitrogen atoms, typically at the 1 and 4 positions, provide a large polar surface area and can act as hydrogen bond acceptors. nih.gov This often translates to improved aqueous solubility and oral bioavailability, which are crucial pharmacokinetic properties for drug candidates. The piperazine moiety can be readily modified at its nitrogen atoms, allowing for the introduction of various substituents to fine-tune the molecule's biological activity and pharmacokinetic profile. nih.gov

Conformational and Reactivity Attributes of Piperazine Derivatives

The piperazine ring typically adopts a chair conformation, which is a key determinant of the spatial arrangement of its substituents and, consequently, its interaction with biological macromolecules. acs.org While the ring itself possesses a degree of conformational flexibility, this can be modulated by the introduction of substituents or by incorporating the ring into more rigid polycyclic systems. guidechem.comnih.gov This conformational behavior is complex and can be influenced by factors such as the nature of the substituents on the nitrogen atoms. For instance, N-acylated piperazines exhibit hindered rotation around the amide bond, leading to the existence of different rotamers at room temperature. acs.orgcsic.es

From a synthetic standpoint, the reactivity of the piperazine nitrogens makes the scaffold a versatile synthon. guidechem.comgoogle.comchemenu.com The secondary amine functionalities allow for straightforward derivatization through reactions like N-alkylation, N-arylation, and acylation, facilitating the construction of large and diverse compound libraries for screening. nih.gov This chemical tractability is a significant advantage in the iterative process of lead optimization in drug discovery. nih.govnih.gov

Overview of Isopropyl- and Benzyl-Substituted Piperazine Derivatives in Biological Research

The properties of a piperazine-based drug are heavily influenced by the nature of the groups attached to its core ring. The presence of isopropyl and benzyl (B1604629) substituents, as seen in (R)-1-benzyl-3-isopropylpiperazine, is of particular interest due to the distinct characteristics these groups impart.

Benzyl groups are frequently incorporated into bioactive molecules to introduce aromatic interactions, such as π-π stacking or hydrophobic interactions, with biological targets. unisi.itnih.gov Research on various N-benzylpiperazine derivatives has revealed a wide spectrum of biological activities, including potential applications as sigma receptor ligands and for the treatment of central nervous system disorders. acs.orgnih.gov

The isopropyl group, a small, branched alkyl substituent, can influence a molecule's lipophilicity and steric profile. Its presence can be crucial for fitting into specific binding pockets of enzymes or receptors. While less extensively documented as a standalone pharmacophore compared to the benzyl group, the strategic placement of alkyl groups like isopropyl on the piperazine ring is a key strategy in modulating potency and selectivity. arctomsci.com

Historical Context of Chiral Piperazine Analogues

The introduction of a substituent on a carbon atom of the piperazine ring, as in the case of the 3-isopropyl group, creates a chiral center. Historically, many drugs were developed and marketed as racemic mixtures, containing an equal proportion of both enantiomers. However, it is now well-established that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.

This recognition has led to a paradigm shift in drug development, with a significant focus on the synthesis of single-enantiomer drugs. The development of methods for asymmetric synthesis, which allow for the selective production of one enantiomer over the other, has been a major focus of research. Techniques such as using chiral auxiliaries, chiral catalysts, or starting from a "chiral pool" of naturally occurring enantiomerically pure molecules are now commonplace in the synthesis of chiral piperazine analogues. arctomsci.com The synthesis of the chiral piperazine core of the FDA-approved drug Baloxavir Marboxil, for example, highlights the industrial importance of such stereoselective methods.

Scope and Research Focus on the (R)-Enantiomer of 1-Benzyl-3-isopropylpiperazine (B1344090)

The specific compound, this compound, is distinguished by the precise three-dimensional arrangement of its substituents. While this compound is commercially available, indicating its use in research and development, detailed scientific studies focusing specifically on its synthesis and biological evaluation are not widely found in public-domain literature. guidechem.comnih.gov Its CAS Registry Number is 324748-62-1.

The research interest in this particular molecule likely stems from the combination of its structural features. The (R)-configuration at the 3-position, in conjunction with the N-benzyl group, creates a unique stereochemical and pharmacophoric profile. Research on such a molecule would typically involve:

Stereoselective Synthesis: Developing efficient and scalable synthetic routes to produce the (R)-enantiomer in high purity, avoiding contamination with its (S)-counterpart.

Structural Analysis: Confirming the absolute stereochemistry and studying the conformational preferences of the molecule.

Biological Screening: Evaluating the compound against a variety of biological targets to identify potential therapeutic applications. This would be guided by the known activities of other benzyl- and alkyl-substituted piperazines.

Comparative Studies: Comparing the biological activity of the (R)-enantiomer with the (S)-enantiomer and the racemic mixture to understand the stereochemical requirements for activity and to identify the eutomer.

Given the lack of extensive published data, this compound represents an underexplored area of medicinal chemistry. Its structural similarity to other biologically active chiral piperazines suggests it may hold potential as a novel scaffold or intermediate for the development of new therapeutic agents. Future research will be crucial to elucidate the specific biological properties of this enantiomer and to determine its potential place in the pharmaceutical landscape.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzyl-3-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOGZEGDXGTDSX-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652213 | |

| Record name | (3R)-1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674791-94-7 | |

| Record name | (3R)-1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Control of R 1 Benzyl 3 Isopropylpiperazine

Strategies for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring can be accomplished through classical methods involving the functionalization of a pre-existing piperazine molecule or through more advanced strategies that construct the heterocyclic ring from acyclic precursors.

Classical methods for preparing N-substituted piperazines often involve the direct alkylation or benzylation of piperazine or its derivatives. A primary challenge in this approach is achieving mono-substitution over di-substitution due to the presence of two reactive secondary amine nitrogens. google.com

One common strategy to favor mono-alkylation is to use a large excess of the starting piperazine relative to the alkylating agent. However, this can be inefficient in terms of atom economy and requires separation of the product from the unreacted starting material. A more refined method involves the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.org A simple and effective procedure yields 1-benzylpiperazine (B3395278) dihydrochloride (B599025) in a short time from readily available materials, avoiding the formation of the dibenzylated byproduct. orgsyn.org This method can be adapted by starting with 3-isopropylpiperazine and reacting it with benzyl chloride.

To circumvent the issue of di-alkylation, a protecting group strategy is often employed. One of the nitrogen atoms of piperazine is temporarily blocked, typically with a group like tert-butoxycarbonyl (Boc), allowing for selective alkylation of the free nitrogen. researchgate.net Subsequent deprotection yields the mono-alkylated piperazine. For instance, mono-Boc-piperazine can be alkylated with an appropriate agent, followed by acidic removal of the Boc group. researchgate.net Another approach involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net

A further method utilizes the in-situ formation of a piperazine monohydrochloride salt, which deactivates one nitrogen towards alkylation, thus favoring the mono-alkylated product with high yields. google.comresearchgate.net

Table 1: Selected Classical N-Alkylation and N-Benzylation Strategies

| Starting Material | Reagent | Conditions | Product | Key Feature | Source(s) |

|---|---|---|---|---|---|

| Piperazine | Benzyl chloride | Ethanolic HCl | 1-Benzylpiperazine dihydrochloride | Direct, rapid formation of the salt, prevents di-substitution. | orgsyn.org |

| 1-Boc-piperazine | Alkyl halide, Base (e.g., K₂CO₃) | Acetonitrile or Acetone | 1-Alkyl-4-Boc-piperazine | Controlled mono-alkylation via protection strategy. | researchgate.net |

| N-Acetylpiperazine | Alkyl halide (e.g., Butyl bromide) | DMF, NaH | N-Alkyl-N'-acetylpiperazine | Utilizes an easily removable acetyl protecting group. | researchgate.net |

Modern synthetic chemistry offers advanced methods for constructing the piperazine ring from acyclic precursors, often providing better control over substitution patterns. These methods typically involve the cyclization of 1,2-diamine derivatives. researchgate.net

One powerful strategy involves a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes. organic-chemistry.org This photoredox-catalyzed reaction proceeds under mild conditions and can accommodate a range of aldehyde substrates, including those that would lead to alkyl-substituted piperazines like the isopropyl group at C-2 (which corresponds to C-3 in the target molecule's numbering). organic-chemistry.orgmdpi.com This method, known as the CarboxyLic Amine Protocol (CLAP), uses an iridium-based photocatalyst to generate an α-aminyl radical that cyclizes with an in-situ formed imine. mdpi.com

Another innovative approach is the Silicon Amine Protocol (SLAP), which also operates under photocatalytic conditions. mdpi.com This method avoids potentially toxic tin reagents used in earlier "SnAP" chemistry and effectively replaces copper catalysts with a photoredox catalyst, broadening the substrate scope to include various aldehydes for functionalization at the C-2 position. mdpi.com

Palladium-catalyzed reactions have also been developed for piperazine synthesis. A notable method involves the Wacker-type aerobic oxidative cyclization of alkenes, which can form various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org Additionally, a palladium-catalyzed cyclization of propargyl units with diamine components provides highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

Table 2: Overview of Advanced Cyclization Strategies for Piperazine Synthesis

| Method | Key Reagents | Reaction Type | Features | Source(s) |

|---|---|---|---|---|

| CLAP Protocol | Glycine-based diamine, Aldehyde, [Ir(ppy)₂(dtbpy)]PF₆ | Photoredox Decarboxylative Annulation | Mild conditions, good for 2-alkyl/aryl piperazines. | organic-chemistry.orgmdpi.com |

| SLAP Protocol | Silicon amine reagent, Aldehyde, Ir(III) photocatalyst | Photoredox Radical Cyclization | Avoids tin and copper reagents, mild conditions. | mdpi.com |

| Wacker-Type Cyclization | Alkene-containing diamine, Pd(DMSO)₂(TFA)₂, O₂ | Aerobic Oxidative Cyclization | Access to various N-heterocycles. | organic-chemistry.org |

Enantioselective Synthesis of Chiral Piperazines

Achieving the specific (R) configuration at the C-3 position of 1-benzyl-3-isopropylpiperazine (B1344090) requires an enantioselective synthetic approach. Several powerful strategies exist for this purpose.

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds, such as amino acids, as starting materials. baranlab.org To synthesize (R)-1-benzyl-3-isopropylpiperazine, the logical starting material would be (R)-valine, which possesses the required isopropyl group and stereocenter.

A general and scalable synthetic route starts from an α-amino acid. rsc.org The synthesis transforms the amino acid into an orthogonally bis-protected chiral 1,2-diamine. This intermediate then undergoes a key aza-Michael addition to form the piperazine ring. This four-step process is efficient and has been demonstrated on a multigram scale. rsc.org A similar strategy involves converting chiral amino acids into 6-substituted piperazine-2-acetic acid esters, which are versatile intermediates for further functionalization. acs.org These methods provide a complete matrix of stereochemically diverse piperazines that can be functionalized on either nitrogen atom. acs.org

The synthesis of (R)-(+)-2-methylpiperazine from R-(–)-phenylglycinol (as a chiral auxiliary) and N-Boc glycine (B1666218) via a protected 2-oxopiperazine intermediate further illustrates the power of using chiral building blocks to construct the piperazine core with high enantiopurity. nih.gov

Asymmetric lithiation-trapping is a robust method for the direct enantioselective functionalization of the α-carbon position of a pre-formed piperazine ring. acs.orgthieme-connect.com While this method directly installs a substituent at the C-2 position, the principles are fundamental to creating chirality on the piperazine ring. The process typically involves the deprotonation of an N-Boc protected piperazine using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand like (−)-sparteine or a (+)-sparteine surrogate. acs.orgnih.gov This generates a configurationally stable α-lithiated intermediate.

This chiral intermediate is then "trapped" by an electrophile, introducing a new substituent with high diastereoselectivity. thieme-connect.com Mechanistic studies have shown that the choice of electrophile and the substituent on the distal nitrogen atom are critical factors influencing both the yield and the enantioselectivity of the reaction. acs.orgnih.gov A wide range of electrophiles have been successfully employed, leading to various α-substituted piperazines in good yields and as single stereoisomers. thieme-connect.comthieme-connect.com This method has been highlighted in the synthesis of an advanced intermediate for the drug Indinavir. nih.govthieme-connect.com

Table 3: Asymmetric Lithiation-Trapping of N-Boc-N'-Alkylpiperazines

| N'-Substituent | Electrophile (E) | Product (α-E) | Yield (%) | Diastereomeric Ratio (dr) | Source(s) |

|---|---|---|---|---|---|

| Methyl | MeI | α-Methyl | 51 | 95:5 | acs.org |

| Methyl | MeOD | α-Deuterio | 90 | 95:5 | acs.org |

| Benzyl | ClCO₂Me | α-CO₂Me | 90 | 95:5 | thieme-connect.com |

| Benzyl | Allyl-Br | α-Allyl | 78 | 95:5 | acs.org |

Catalytic asymmetric reactions represent a highly efficient and atom-economical approach to synthesizing chiral piperazines. These methods use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One notable example is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. This reaction allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral tertiary piperazines. nih.gov This strategy has been applied to the synthesis of analogues of medicinally important compounds. nih.gov

Another powerful technique is the catalytic asymmetric hydrogenation of pyrazine (B50134) derivatives. The hydrogenation of pyrazin-2-ols, catalyzed by a palladium complex, provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 99% ee). rsc.org These piperazinone products can be conveniently converted into the final chiral piperazines without loss of optical purity. rsc.org Similarly, Ir-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been developed, affording a wide range of chiral piperazines, including 3-substituted variants, with high enantioselectivity (up to 96% ee). acs.org The practicality of this method is demonstrated by its scalability and application in drug synthesis. acs.org

Stereospecific Ring-Opening Cyclization Approaches

The asymmetric synthesis of chiral piperazines, including this compound, can be achieved through stereospecific ring-opening cyclization reactions. These methods construct the chiral piperazine core by starting with an enantiomerically pure precursor, ensuring the desired stereochemistry is maintained throughout the synthetic sequence.

One such strategy involves the stereospecific copper-catalyzed nucleophilic ring-opening of an N-activated aziridine (B145994) with a suitable amine. nih.gov For the synthesis of the target compound, this would conceptually involve a chiral N-benzyl-aziridine derivative reacting with an isopropyl-containing amine fragment, followed by a subsequent cyclization step to form the piperazine ring. The key to this approach is the SN2-type ring-opening of the aziridine, which proceeds with inversion of configuration, allowing for precise control of the stereocenter.

A related and highly efficient method is a one-pot, three-component synthesis that starts with an N-activated aziridine. nih.gov This process involves the SN2 ring-opening of the aziridine by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to yield highly substituted piperazines with excellent stereoselectivity (de, ee >99%). nih.gov Adapting this methodology would provide a direct, atom-economical route to the desired chiral piperazine. The stereochemical integrity of the final product is dictated by the chirality of the initial aziridine precursor.

Chiral Resolution Techniques for Racemic Mixtures

When a direct asymmetric synthesis is not employed, the racemic mixture of 1-benzyl-3-isopropylpiperazine must be separated into its constituent enantiomers. This process, known as chiral resolution, is fundamental for obtaining the enantiopure (R)-isomer. nih.gov

Diastereomeric Salt Formation and Crystallization-Based Resolution

A prevalent and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. pbworks.com This technique leverages the reaction of a racemic base, such as 1-benzyl-3-isopropylpiperazine, with an enantiomerically pure chiral acid, known as a resolving agent. psu.edu The resulting products are a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid) which, unlike enantiomers, possess different physicochemical properties, most importantly, different solubilities in a given solvent. pbworks.comrsc.org

This difference in solubility allows for their separation by fractional crystallization. pbworks.com One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor. The crystallized salt can then be isolated by filtration. Subsequently, the resolving agent is removed by treatment with a base to regenerate the free amine, now in an enantiomerically enriched form.

Commonly used resolving agents for amines include derivatives of tartaric acid, such as dibenzoyl-D-tartaric acid or di-p-toluoyl-D-tartaric acid, and mandelic acid. psu.edugoogle.com The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve optimal separation efficiency. rsc.org

Table 1: Potential Resolving Agents and Solvents for Diastereomeric Salt Resolution

| Resolving Agent | Typical Solvent(s) | Rationale/Example |

| Di-p-toluoyl-D-tartaric acid (DPTTA) | Methanol, Ethanol, Water | Widely used for resolving amines; effective in polar protic solvents. psu.edu |

| Dibenzoyl-D-tartaric acid (DBTA) | Ethanol/Water, Methanol | Another common tartaric acid derivative for resolving basic compounds. psu.edu |

| (R)-Mandelic Acid | Toluene, Methanol | Effective for resolving amines, including piperidine (B6355638) derivatives. google.com |

| (R,R)-Tartaric Acid | Methanol | A readily available and cost-effective resolving agent for forming diastereomeric salts with amines. pbworks.com |

Chromatographic Separation Methods (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. registech.com The direct method of separation involves the use of a Chiral Stationary Phase (CSP). eijppr.com A CSP is composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The enantiomers of the racemic analyte pass through the column and interact with the chiral selector, forming transient, diastereomeric complexes. eijppr.com

Due to the different three-dimensional structures, one enantiomer will form a more stable complex with the CSP, leading to a longer retention time, while the other enantiomer will elute more quickly. This differential interaction allows for the separation of the two enantiomers. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and widely used for separating a broad range of chiral compounds, including amines. eijppr.comresearchgate.net

The choice of mobile phase (normal phase, reversed phase, or polar organic) significantly influences the separation by affecting the interactions between the analyte and the CSP. sigmaaldrich.commdpi.com

Table 2: Representative Chiral HPLC Conditions for Piperazine/Amine Separation

| Chiral Stationary Phase (CSP) Type | Column Example | Mobile Phase Mode | Potential Eluents |

| Polysaccharide (Cellulose-based) | Lux Cellulose-1, Chiralcel® OD | Normal Phase / Polar Organic | Hexane/Isopropanol, Ethanol/Acetonitrile mdpi.com |

| Polysaccharide (Amylose-based) | Lux Amylose-2, Chiralpak® AD | Normal Phase / Reversed Phase | Hexane/Ethanol, Methanol/Water mdpi.com |

| Macrocyclic Glycopeptide | Chirobiotic® V | Reversed Phase / Polar Organic | Methanol/Water + Acid/Base modifier sigmaaldrich.com |

| Pirkle-type (Brush-type) | Whelk-O® 1 | Normal Phase | Hexane/Isopropanol/Acetonitrile |

Kinetic Resolution Strategies Utilizing Non-Enzymatic Catalysts

Kinetic resolution is a process that separates a racemic mixture based on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In a non-enzymatic kinetic resolution, a chiral catalyst selectively promotes the transformation (e.g., acylation) of one enantiomer over the other. whiterose.ac.uk For example, in the acylation of racemic 1-benzyl-3-isopropylpiperazine, a chiral catalyst would facilitate the reaction of the (S)-enantiomer with an acylating agent at a much faster rate than the (R)-enantiomer.

This results in a mixture containing the acylated (S)-enantiomer and the unreacted, enantiomerically enriched (R)-enantiomer. These two compounds, now having different chemical properties, can be easily separated by standard methods like chromatography or extraction. Significant progress has been made in developing non-enzymatic catalysts, such as chiral N-heterocyclic carbenes (NHCs) combined with co-catalysts, for the kinetic resolution of cyclic secondary amines. ethz.chacs.org These systems can achieve high selectivity factors, leading to high enantiomeric excess in both the product and the recovered starting material. rsc.org

Table 3: Principles of Non-Enzymatic Kinetic Resolution

| Catalyst Type | Example Reaction | Separation Principle | Outcome |

| Chiral Acyl-Transfer Catalyst | Enantioselective N-acylation | One enantiomer is selectively acylated by a reagent like acetic anhydride (B1165640) in the presence of the catalyst. | The unreacted amine enantiomer is recovered with high enantiomeric purity. acs.org |

| Chiral Hydroxamic Acid / NHC Co-catalyst | Enantioselective Amidation | The catalytic system accelerates the amidation of one enantiomer, leaving the other largely unreacted. | Separation of the resulting amide from the unreacted amine. ethz.ch |

Racemization Approaches for Enantiomer Recycling

For chiral amines and piperidine derivatives, racemization can often be achieved by deprotonation-reprotonation at the chiral center under basic conditions. unige.ch This typically involves heating the undesired enantiomer in the presence of a strong base. The base removes the proton at the stereocenter, forming a planar, achiral enamine or a rapidly inverting carbanion intermediate. Subsequent non-stereoselective reprotonation yields the racemic mixture. This approach allows for the theoretical conversion of 100% of the starting racemic material into the desired enantiomer over multiple cycles. whiterose.ac.uk

Structure Activity Relationship Sar Studies of R 1 Benzyl 3 Isopropylpiperazine and Its Analogues

Impact of Isopropyl Group Stereochemistry and Position on Biological Activity

The stereochemistry and placement of substituents on the piperazine (B1678402) ring are critical determinants of biological activity. For ligands targeting specific receptors, such as the kappa opioid receptor (KOR), the chirality and spatial arrangement of groups can dramatically alter binding affinity.

For instance, in a series of diketopiperazine and dipeptide analogs designed as opioid receptor ligands, the introduction of chirality and rotational restriction had a notable impact. A rotation-restricted analog featuring a benzyl (B1604629) ring experienced a three-fold decrease in KOR binding activity, which may be attributed to the constrained orientation affecting potential pi-pi interactions within the receptor's binding pocket. nih.gov While direct SAR studies on moving the isopropyl group of (R)-1-benzyl-3-isopropylpiperazine to other positions on the piperazine ring are not extensively detailed in the provided context, the synthesis of related compounds like 1-benzyl-2(S)-isopropyl-piperazine suggests that positional isomers are of chemical interest and likely influence biological profiles. chemicalbook.com The precise stereochemical configuration, such as the (R)-configuration at the C-3 position, is often essential for optimal interaction with a specific biological target, and any deviation, including to the (S)-configuration or a different substitution position, would be expected to alter the compound's efficacy and selectivity.

Influence of Benzyl Group Substitutions on Pharmacological Profiles

The benzyl group attached to the N-1 position of the piperazine ring is a frequent site for modification in SAR studies, significantly influencing the pharmacological profile of the resulting analogues. Research on various piperazine-containing compounds demonstrates that substitutions on this aromatic ring can modulate potency, selectivity, and even the mechanism of action.

In the context of YC-1 analogues, which are studied for their antiplatelet activities, the presence of an aromatic ring at the N-1 position is crucial. Replacing the 1-benzyl group with a hydrogen atom led to a significant reduction in activity. nih.gov This highlights the importance of the benzyl moiety for this particular biological effect.

Further studies on different classes of piperazine derivatives reinforce the significance of benzyl group modifications:

Anticancer Activity : In the development of berberine-piperazine derivatives, the introduction of electron-withdrawing substituents like chloro- or fluoro- groups onto the piperazine-linked benzene (B151609) ring was found to enhance anti-tumor activity. nih.gov Similarly, for sarsasapogenin (B1680783) derivatives, compounds with a p-fluorobenzyloxy group generally showed stronger cytotoxicities against cancer cell lines compared to those with unsubstituted benzyloxy or p-methoxybenzyloxy groups. nih.gov

Receptor Binding : For a series of σ₁ receptor ligands, substituting the benzyl group with a 4-methoxybenzylpiperazinyl moiety was part of an optimal combination for achieving high affinity and selectivity. nih.gov Conversely, in a different series of potential antipsychotics, various substitutions on a benzene ring connected to the piperazine core did not show a clear impact on affinity for 5-HT₆ and H₃ receptors, indicating that the influence of substitution is target-dependent. nih.gov

The table below summarizes the observed effects of various benzyl group substitutions on the biological activity of piperazine derivatives based on findings from related compound series.

| Parent Structure Class | Substitution on Benzyl/Phenyl Ring | Observed Effect on Biological Activity | Reference |

| YC-1 Analogues | Hydrogen (replacing benzyl) | Significantly reduced antiplatelet activity | nih.gov |

| Berberine Derivatives | Electron-withdrawing groups (e.g., -Cl, -F) | Enhanced anti-tumor activity | nih.gov |

| Sarsasapogenin Derivatives | p-fluorobenzyloxy | Stronger cytotoxicity vs. benzyloxy or p-methoxybenzyloxy | nih.gov |

| σ₁ Receptor Ligands | 4-methoxybenzyl | Part of an optimal structure for high affinity/selectivity | nih.gov |

| Antipsychotic Candidates | -F, -Cl, -CH₃, -OCH₃ | No obvious impact on 5-HT₆ and H₃ receptor affinity | nih.gov |

Systematic Modifications of the Piperazine Ring for Enhanced Activity and Selectivity

Systematic modification of the piperazine core is a cornerstone of medicinal chemistry aimed at optimizing drug candidates. nih.govnih.gov These modifications include substitutions at the nitrogen atoms and the carbon backbone of the ring, each offering a distinct strategy to modulate the compound's properties.

The nitrogen atoms of the piperazine ring are common points for chemical modification, allowing for the introduction of various functional groups to fine-tune a molecule's interaction with its biological target and improve its pharmacokinetic profile. nih.govresearchgate.net

The nature of the substituent at the N-4 position profoundly impacts biological activity. In the development of multi-target antipsychotics, compounds with pyrrolidinyl disubstitution showed higher affinity for the D₂ receptor compared to those with piperidyl substitution. nih.gov SAR studies on celastrol (B190767) derivatives revealed that piperazine-containing compounds were more active than those with aniline, piperidine (B6355638), or morpholine (B109124), suggesting that the nitrogen atoms of the piperazine act as favorable hydrogen bond acceptors. nih.gov In this series, the activity decreased as the size of the N-substituent increased. nih.gov

Similarly, for certain anticancer agents, piperazine and methylpiperazine substituted derivatives showed higher antiproliferative potency, whereas morpholine and pyrrolidine (B122466) substituted analogues had dramatically lower activity. nih.gov The introduction of N-alkyl groups via methods like nucleophilic substitution or reductive amination is a common strategy in the synthesis of piperazine-based drugs. nih.gov

The table below illustrates the impact of different N-substituents on the activity of various piperazine-based compound classes.

| Compound Class | N-Substituent | Impact on Activity | Reference |

| Antipsychotic Candidates | Pyrrolidinyl | Higher D₂ receptor affinity vs. piperidyl | nih.gov |

| Celastrol Derivatives | Piperazine | More active than aniline, piperidine, morpholine | nih.gov |

| Anticancer Agents | Piperazine, Methylpiperazine | Higher antiproliferative potency vs. morpholine, pyrrolidine | nih.gov |

| Celastrol Derivatives | Increasing substituent size | Decreased activity | nih.gov |

| Anti-Alzheimer's Candidates | 2-hydroxyethyl | Better activity than furoyl piperazine moiety | acs.org |

While N-substituted piperazines are common in approved drugs, carbon-substituted piperazines represent a less explored area of chemical space with significant potential for developing novel therapeutics. rsc.orgnih.gov Introducing substituents directly onto the carbon atoms of the piperazine ring can create stereocenters and enforce specific conformations, leading to improved potency and selectivity.

The synthesis of C-substituted piperazines is often more complex than N-substitution. researchgate.net However, methods are being developed for the asymmetric synthesis of these compounds, allowing for the creation of homochiral piperazines. nih.gov For example, catalytic asymmetric allylation has been used to synthesize enantioenriched α-tertiary piperazin-2-ones, which are precursors to C-substituted piperazines. nih.gov

Analysis of FDA-approved drugs shows that while the vast majority (83%) have substituents at the N1 and N4 positions, only a small fraction feature substitution at the C2, C3, C5, or C6 positions. rsc.orgnih.gov This highlights the opportunity for discovering new drug candidates by exploring this structural diversity. rsc.org The development of C-substituted piperazines is crucial for expanding the structural and stereochemical diversity of this important pharmacophore. nih.gov

SAR in the Context of Specific Preclinical Biological Targets

The principles of SAR are most powerfully applied when focused on a specific biological target. By systematically modifying a lead compound like this compound, researchers can map the chemical features required for potent and selective interaction with a particular receptor or enzyme.

The Neuropeptide S (NPS) receptor, a G-protein coupled receptor implicated in arousal, anxiety, and addiction, has become an important target for drug discovery. nih.gov SAR studies have been instrumental in identifying small molecule antagonists for this receptor.

In the quest for potent NPSR antagonists, a series of piperazine-containing compounds were developed. One key finding was the importance of a 2-thienylmethyl substituent on one of the piperazine nitrogens. Within this series, modifications were made to other parts of the molecule. For example, replacing a furan (B31954) ring with a phenyl group led to a significant increase in antagonist potency. Further optimization led to the identification of a probe molecule, ML154, which is a potent NPSR antagonist. nih.gov

Although the initial searches did not yield specific SAR data for "this compound" itself as an NPSR antagonist, the general principles derived from other piperazine series are highly relevant. For instance, studies on anti-Alzheimer's candidates showed that piperazine derivatives with flexible groups like 2-hydroxyethyl might present a more polarized topological surface, potentially enhancing activity. acs.org This suggests that for NPSR antagonism, the nature of the substituent at the N-4 position of a 1-benzylpiperazine (B3395278) core would be a critical determinant of activity. The isopropyl group at the C-3 position would likely influence the compound's conformation and how it fits into the NPSR binding pocket.

Cholinesterase and Aβ-Aggregation Inhibition

The development of multifunctional ligands that can simultaneously inhibit cholinesterases (ChE) and the aggregation of Aβ peptides is a primary strategy in the search for effective Alzheimer's disease therapies. The core structures of a 1-benzyl group attached to a heterocyclic amine, such as piperazine or piperidine, are features found in several potent inhibitors.

SAR studies on benzothiazole-piperazine hybrids have revealed their potential as multifunctional agents against Alzheimer's disease. These compounds demonstrated a range of inhibitory activity against acetylcholinesterase (AChE) and Aβ1-42 aggregation. One of the most effective compounds, a benzothiazole-piperazine hybrid, showed balanced activity with an IC₅₀ value of 2.31 μM for AChE inhibition and a 53.30% inhibition of Aβ1-42 aggregation. rsc.org This suggests that the piperazine ring serves as a crucial scaffold for designing dual-action inhibitors.

In a similar vein, studies on substituted tetrahydroacridin-9-amine derivatives have highlighted the importance of the benzyl moiety. A library of these compounds was evaluated for dual cholinesterase and amyloid aggregation inhibition. nih.gov The introduction of a 3,4-dimethoxybenzyl group led to potent inhibitors. For instance, 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine was identified as a strong dual inhibitor, with an AChE IC₅₀ of 0.8 μM and Aβ-aggregation inhibition of 75.7% at a 25 μM concentration. nih.gov Extending the linker between the benzyl group and the core structure, as in 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine, maintained potent dual inhibition, with an Aβ-aggregation inhibition of 85.9%. nih.gov This indicates that the substituted benzyl group is a key pharmacophore for both targets.

| Compound | Target Enzyme | IC₅₀ (μM) | Aβ Aggregation Inhibition (%) | Reference |

| N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide (Compound 12) | AChE | 2.31 | 53.30 | rsc.org |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine (Compound 9e) | AChE | 0.8 | 75.7 | nih.gov |

| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine (Compound 9e) | BuChE | 1.4 | 75.7 | nih.gov |

| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine (Compound 11b) | AChE | 0.6 | 85.9 | nih.gov |

| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine (Compound 11b) | BuChE | 1.9 | 85.9 | nih.gov |

Antidiabetic Activity Modulation

Piperazine and benzyl-containing scaffolds are also explored for their potential in managing diabetes. Key targets include enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are involved in glucose metabolism and insulin (B600854) signaling pathways.

Research into benzimidazole (B57391) derivatives incorporating piperazine and morpholine rings has identified potent α-glucosidase inhibitors. nih.gov The ability of these compounds to inhibit α-glucosidase is crucial for controlling postprandial hyperglycemia. For example, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride showed strong inhibitory potential against the α-glucosidase enzyme. nih.gov Other derivatives with substitutions on the phenyl ring of the amino-oxoethyl moiety also displayed moderate to good α-glucosidase inhibitory activity. nih.gov This highlights the importance of the substituted benzyl and heterocyclic components in achieving this biological effect.

Furthermore, studies on bromophenols, which contain a dihydroxybenzyl moiety, have shown significant inhibitory activity against both PTP1B and α-glucosidase. nih.gov The compound bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) was found to be a particularly potent inhibitor of both enzymes, with IC₅₀ values of 5.29 μM for PTP1B and 1.92 μM for α-glucosidase. nih.gov The inhibitory activity against α-glucosidase was over 100 times higher than that of the standard drug acarbose. nih.gov Molecular docking simulations suggest that the hydroxyl groups on the benzyl ring are important for hydrogen bonding within the enzyme's active site. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | PTP1B | < 10 | nih.gov |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | PTP1B | < 10 | nih.gov |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | PTP1B | 5.29 | nih.gov |

| Ursolic acid (Control) | PTP1B | 8.66 | nih.gov |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | α-glucosidase | 30-110x > Acarbose | nih.gov |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether | α-glucosidase | 30-110x > Acarbose | nih.gov |

| bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | α-glucosidase | 1.92 | nih.gov |

| Acarbose (Control) | α-glucosidase | 212.66 | nih.gov |

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antimycobacterial agents. nih.gov Piperazine-containing compounds have shown considerable promise in this area.

SAR studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues identified the piperazine and isoquinoline (B145761) rings as essential for target-selective whole-cell activity against M. tuberculosis. nih.gov These compounds act by inhibiting the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme. nih.gov Similarly, a series of N-arylpiperazines were screened against various mycobacterial species, with some showing promising activity against M. kansasii and M. marinum. mdpi.com For instance, 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride was particularly effective against M. kansasii with a Minimum Inhibitory Concentration (MIC) of 17.62 μM, which is more potent than the standard drug isoniazid (B1672263) (MIC = 29.17 μM). mdpi.com The study concluded that lipophilicity and the nature of substituents on the aryl rings significantly influence the antimycobacterial efficacy. mdpi.com

Derivatives of 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dione have also been evaluated for their in vitro antimycobacterial activity. nih.gov The activity of these compounds was found to be dependent on their partition coefficients and electronic properties, with substitutions on both the benzoxazine (B1645224) and benzyl moieties affecting their potency against Mycobacterium avium and Mycobacterium kansasii. nih.gov

| Compound | Target Species | MIC (μM) | Reference |

| 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride | M. kansasii | 17.62 | mdpi.com |

| 1-[3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | M. kansasii | 31.75 | mdpi.com |

| Isoniazid (Control) | M. kansasii | 29.17 | mdpi.com |

| 1-{2-hydroxy-3-(4-methoxyphenylcarbamoyl)oxy)propyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | M. marinum | 65.32 | mdpi.com |

Preclinical Pharmacological Investigations and Mechanisms of Action

Diverse Biological Activities of Piperazine (B1678402) Derivatives Relevant to (R)-1-benzyl-3-isopropylpiperazine Analogues

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antimicrobial, antitumor, and neurological effects. apjhs.comresearchgate.net These activities are often attributed to the versatile nature of the piperazine ring, which can be readily functionalized at its nitrogen atoms to modulate physicochemical properties and target interactions. nih.gov

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Piperazine derivatives have shown promise in this area, exhibiting activity against a range of viruses.

Alphaviruses: Piperazine has been shown to bind to a conserved hydrophobic pocket in the capsid protein of the Aura virus, a member of the alphavirus genus. nih.gov This binding suggests a potential mechanism for inhibiting viral replication. nih.gov Molecular docking studies further indicate that piperazine binds with even greater affinity to the capsid protein of the Chikungunya virus, another alphavirus. nih.gov The antiviral activity of piperazine against Chikungunya virus has been confirmed through plaque reduction and immunofluorescence assays, highlighting its potential as a lead scaffold for the development of new anti-alphaviral drugs. nih.gov

Coronaviruses: In the context of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), non-covalent piperazine derivatives have been designed as inhibitors of the main protease (Mpro), a crucial enzyme for viral replication. acs.org One such derivative, GC-78-HCl, demonstrated potent enzyme-inhibitory activity and excellent antiviral activity in cell-based assays, comparable to the known inhibitor Nirmatrelvir. acs.org These findings underscore the potential of piperazine-based compounds in the development of therapeutics for COVID-19. acs.org

Other Viruses: The antiviral potential of piperazine derivatives extends to other viral families. For instance, certain 2-phenylpiperazine (B1584378) derivatives incorporating a benzofuran-2-yl group have been patented as antiviral agents with increased therapeutic activity. wipo.intgoogle.com These compounds represent a promising new class of antiviral candidates that warrant further investigation into their mechanisms of action. wipo.int

The rise of antimicrobial resistance is a significant global health concern, driving the search for new classes of antimicrobial agents. apjhs.com Piperazine derivatives have been extensively investigated for their antibacterial and antifungal properties. apjhs.comnih.gov

A wide variety of piperazine derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov For example, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov

The following table summarizes the antimicrobial activity of selected piperazine derivatives:

| Compound Type | Target Organisms | Key Findings |

| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant activity against bacterial strains. nih.gov |

| 1-Benzhydryl-piperazine sulfonamide and benzamide (B126) derivatives | Gram-positive and Gram-negative bacteria | Several derivatives showed potent antimicrobial activities. tandfonline.com |

| Chalcones containing a piperazine moiety | S. aureus, E. coli, C. albicans | Some derivatives were found to be potentially active against bacteria, with one compound showing potent antifungal activity. |

| Substituted piperazinyl phenyl oxazolidinone compounds | Gram-positive bacteria | Some compounds showed superior in-vitro antibacterial activity against several strains compared to standard drugs. |

Piperazine-containing compounds have emerged as promising candidates in cancer therapy due to their ability to inhibit the proliferation of various cancer cell lines. mdpi.comnih.gov

Mechanism of Action: The antitumor activity of piperazine derivatives is often linked to the induction of apoptosis. nih.gov For instance, a study on piperazine-substituted pyranopyridines revealed that their cytotoxic effects were mediated through apoptosis and were not dependent on the ERK1/2 pathway or oxidative stress. nih.gov In another study involving benzofuran (B130515) piperazine derivatives, necrosis was identified as a potential pathway for cell death.

Activity Against Various Cancer Cell Lines: Piperazine derivatives have demonstrated efficacy against a range of cancer types. For example, novel piperazine derivatives of vindoline, an alkaloid, have shown significant antiproliferative activity in the NCI-60 cell line screen, particularly against breast cancer cell lines. mdpi.com Specifically, a derivative with an N-[4-(trifluoromethyl)benzyl] substituent on the piperazine ring was identified as a potent antitumor candidate. mdpi.com Similarly, arylpiperazine derivatives have been studied for their anti-proliferative activity against prostate cancer cell lines. nih.gov

The table below highlights the antiproliferative activity of specific piperazine derivatives:

| Derivative Class | Cancer Cell Line(s) | Notable Findings |

| Piperazine-substituted pyranopyridines | Various tumor cell lines | Showed antiproliferative activity at micromolar and submicromolar concentrations. nih.gov |

| Vindoline-piperazine conjugates | NCI-60 panel, including breast cancer | N-[4-(trifluoromethyl)benzyl] derivative exhibited a growth inhibition (GI50) value of 1.00 μM on the MDA-MB-46 breast cancer cell line. mdpi.com |

| Arylpiperazine derivatives | PC-3 prostate cancer | Quantitative Structure Activity Relationship (QSAR) studies revealed a strong dependence of anti-proliferative activity on specific molecular descriptors. nih.gov |

| Benzofuran piperazine derivatives | Murine and human cancer cell lines | A lead compound demonstrated good anti-cancer efficacy in a mouse xenograft model with MDA-MB-231. |

Piperazine derivatives are well-known for their diverse effects on the central nervous system (CNS), acting on various receptors to modulate neuronal activity. silae.itnih.gov

Serotonin (B10506) Receptors: Many piperazine derivatives exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. silae.it Compounds like trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine act as agonists at these receptors, which is associated with anxiolytic effects. silae.it The neuropharmacological activity of some piperazine derivatives is modulated by the serotonergic system. benthamdirect.com

Dopamine (B1211576) Receptors: The piperazine nucleus is a common feature in atypical antipsychotic drugs that target dopamine receptors.

Sigma Receptors: Certain benzylpiperazine derivatives have been developed as ligands for sigma-1 (σ1) receptors, which are involved in modulating nociceptive signaling. nih.gov These compounds have shown promise as potential therapeutics for chronic pain. nih.gov

Opioid Receptors: A series of piperazine derivatives have been identified as δ-opioid receptor agonists with sub-nanomolar binding affinity and enhanced subtype selectivity, suggesting their potential for CNS indications. nih.gov

Histamine (B1213489) Receptors: Some piperazine derivatives have been investigated as histamine H3 receptor antagonists. nih.govacs.org

The diverse receptor modulation by piperazine derivatives underscores their potential in treating a range of neurological and psychiatric disorders.

Molecular Mechanisms Underlying Preclinical Biological Effects

The biological activities of piperazine derivatives are underpinned by their specific interactions with molecular targets, primarily through receptor binding.

The ability of piperazine derivatives to bind with high affinity and selectivity to various receptors is central to their pharmacological effects.

Opioid Receptors: Flexible molecular docking studies have been used to investigate the interactions between bridged piperazine derivatives and the μ-opioid receptor. worldscientific.comresearchgate.net These studies have shown that the optimal position and orientation of these compounds in the ligand-receptor complex are similar to that of fentanyl analogs. worldscientific.comresearchgate.net The steric interaction of the bridge methylenic group plays a significant role in modulating the μ-receptor affinity of these molecules. worldscientific.comresearchgate.net

Sigma Receptors: Radioligand binding assays have been employed to evaluate the affinity of benzylpiperazine derivatives for σ1 and σ2 receptors. nih.gov These studies have identified compounds with high affinity and selectivity for the σ1 receptor, a key target for pain modulation. nih.gov For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high σ1 receptor affinity (Ki σ1 = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov

Histamine and Sigma Receptors (Dual Targeting): Research has explored piperazine derivatives that act as dual-targeting ligands for both histamine H3 and sigma-1 receptors. nih.govacs.org Molecular modeling techniques have been used to identify the putative protein-ligand interactions responsible for their high affinity. nih.govacs.org

Enzyme Inhibition Profiles

While direct and specific enzyme inhibition data for this compound is not extensively available in publicly accessible literature, the inhibitory profiles of structurally related piperazine and benzylpiperidine derivatives have been investigated, providing insights into potential enzymatic interactions. Research into compounds with similar core structures reveals a pattern of interaction with key enzymes, particularly monoamine oxidases (MAO).

Studies on a series of 1-(3-(benzyloxy)benzyl)piperazines have identified these compounds as reversible and selective inhibitors of monoamine oxidase B (MAO-B). For instance, within a series of sixteen analogues, a lead compound, piperazine 39 , demonstrated an IC50 value of 19.25 ± 4.89 µM for human MAO-B. This level of inhibition is comparable to the selective MAO-B inhibitor isatin (B1672199) (IC50 = 6.10 ± 2.81 µM), although less potent than the established drug safinamide (B1662184) (IC50 = 0.029 ± 0.002 µM). The investigations into these piperazine derivatives highlight a potential for this chemical class to selectively target MAO-B.

Further research into pyridazinobenzylpiperidine derivatives also underscores the potential for this general structure to inhibit MAO-B. In a study of 24 such derivatives, most compounds exhibited greater inhibition of MAO-B than MAO-A. One notable compound from this series, S5 , which features a benzylpiperidine moiety, was identified as the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a Ki value of 0.155 ± 0.050 μM. Kinetic studies revealed that this inhibition was of a competitive and reversible nature.

Regarding the cytochrome P450 (CYP) enzyme family, a major system for drug metabolism, direct inhibitory data for this compound is scarce. However, studies on other benzyl-piperidine containing structures, such as 1'-benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine], have shown inhibition of CYP2D6 with an IC50 of 88 nM. This suggests that the benzyl-piperidine scaffold can interact with specific CYP isoforms.

Interactive Data Table: Enzyme Inhibition by Structurally Related Compounds

| Compound Class/Name | Target Enzyme | Inhibition Metric (IC50/Ki) | Notes |

| 1-(3-(benzyloxy)benzyl)piperazine (39 ) | MAO-B | IC50: 19.25 ± 4.89 µM | Reversible and selective inhibitor. |

| Pyridazinobenzylpiperidine (S5 ) | MAO-B | IC50: 0.203 µM, Ki: 0.155 ± 0.050 µM | Competitive, reversible inhibition. |

| 1'-benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine] | CYP2D6 | IC50: 88 nM | A potent sigma1 receptor antagonist. |

Influence on Cellular Pathways and Signaling

The influence of piperazine-containing compounds on cellular pathways has been a subject of significant research, particularly in the context of cell growth and apoptosis. While direct studies on this compound are not detailed in the available literature, investigations into a related piperazine-derived α1D/1A antagonist, HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide), offer substantial insights into potential mechanisms.

In a study utilizing a human benign prostatic hyperplasia cell line (BPH-1), HJZ-12 was found to significantly inhibit cell viability and induce apoptosis. Intriguingly, these effects were demonstrated to be independent of its α1-adrenoceptor blocking activity. The apoptotic effect of HJZ-12 was not inhibited by the presence of phenoxybenzamine, an irreversible α1-adrenoceptor inhibitor, confirming an α1-independent mechanism for its anti-growth effects on BPH-1 cells.

To elucidate the underlying molecular pathways, RNA-Seq analysis was performed on BPH-1 cells treated with HJZ-12. This screening identified several anti-apoptotic genes that were modulated by the compound. Among these, B-lymphoma Mo-MLV insertion region 1 (Bmi-1) was shown to be critically involved in the apoptotic induction by HJZ-12. The catecholamine neurotransmitter norepinephrine (B1679862) typically binds to α1-adrenoceptors, activating phospholipase and initiating a signaling cascade that results in smooth muscle contraction. However, the work with HJZ-12 suggests that piperazine derivatives can exert profound cellular effects, such as inducing apoptosis, through pathways entirely separate from adrenoceptor modulation, for instance, by regulating the expression of key genes like Bmi-1.

Additionally, research on other selective MAO-B inhibitors with a piperazine structure has shown low cytotoxicity in human neuroblastoma SH-SY5Y cells, suggesting that at therapeutic concentrations, these compounds may not adversely affect fundamental cellular viability pathways in neuronal cells.

Interactive Data Table: Cellular Effects of a Structurally Related Piperazine Derivative (HJZ-12)

| Cell Line | Effect | Key Pathway/Molecule | Mechanism |

| BPH-1 | Inhibition of cell viability | Apoptosis Induction | α1-adrenoceptor-independent. |

| BPH-1 | Apoptosis Induction | Downregulation of Bmi-1 | Modulation of anti-apoptotic gene expression. |

| SH-SY5Y | Low cytotoxicity | Not specified | Observed with selective MAO-B inhibitors. |

Role of R 1 Benzyl 3 Isopropylpiperazine As a Medicinal Chemistry Scaffold and Derivative Development

Design Principles for Piperazine-Based Drug Candidates

The design of drug candidates based on the piperazine (B1678402) scaffold is guided by several key principles aimed at optimizing both pharmacokinetic and pharmacodynamic properties. The two nitrogen atoms of the piperazine ring offer opportunities for tailored modifications that can significantly influence a molecule's biological activity and disposition in the body.

The N1 and N4 positions of the piperazine ring are crucial for modulating a compound's interaction with its biological target and for fine-tuning its physicochemical properties. The nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating strong interactions with receptor binding sites. The basicity of the piperazine nitrogens, characterized by their pKa values, is a critical factor in determining the degree of ionization at physiological pH. This, in turn, affects the molecule's solubility, permeability, and potential for off-target effects.

The substitution pattern on the piperazine ring also plays a significant role in defining the three-dimensional shape of the molecule, which is essential for selective binding to the target protein. The presence of substituents on the carbon atoms of the ring, as seen with the isopropyl group at the C3 position of (R)-1-benzyl-3-isopropylpiperazine, introduces stereocenters that can lead to enantioselective interactions with chiral biological macromolecules. The choice of substituents is often guided by the desire to occupy specific pockets within the target's binding site, thereby enhancing potency and selectivity. For instance, in the design of matrix metalloproteinase (MMP) inhibitors, a sulfonamide group can be placed at the 1N-position to fill the S1' pocket of the enzyme, while diverse functional groups at the 4N-position can be varied to optimize potency and oral absorption. orgsyn.org

Derivatization Strategies and Analogue Libraries

The development of analogue libraries from a lead compound is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). This compound provides a versatile template for such derivatization, with multiple sites available for chemical modification.

The nitrogen atoms of the piperazine ring are the most common sites for derivatization due to their nucleophilic character. A variety of chemical transformations can be employed to introduce diverse functional groups at these positions.

N-Alkylation and N-Arylation: The secondary amine at the N4 position (in the parent piperazine) can be readily alkylated or arylated to introduce a wide range of substituents. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. nih.gov N-arylation is often accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These modifications can be used to explore different binding interactions with the target protein and to modulate the compound's lipophilicity and metabolic stability. For example, in a series of benzylpiperazine derivatives developed as σ1 receptor ligands, various acyl and benzyl (B1604629) groups were introduced at the N4-position to optimize binding affinity and selectivity. nih.gov

Acylation and Sulfonylation: The nitrogen atoms can be acylated with acyl chlorides or carboxylic acids to form amides, or sulfonylated with sulfonyl chlorides to form sulfonamides. These modifications can introduce hydrogen bond acceptors and alter the electronic properties of the piperazine ring. The benzyl group at the N1 position of the title compound is an example of N-alkylation, which can be introduced via reaction with benzyl chloride. nih.gov This benzyl group can also be removed by hydrogenolysis, allowing for further derivatization at the N1 position. nih.gov

While less common than N-functionalization, modifications at the carbon atoms of the piperazine ring are crucial for creating structural diversity and exploring new chemical space.

Functionalization of the Isopropyl Group: The isopropyl group at the C3 position of this compound can be a site for modification, although this would likely require more complex synthetic routes, potentially involving the use of a different starting material with a functionalized side chain.

Introduction of Substituents at Other Carbon Positions: Advanced synthetic methods, such as lithiation followed by reaction with an electrophile, can be used to introduce substituents at other carbon atoms of the piperazine ring. However, controlling the regioselectivity of such reactions can be challenging. An alternative approach is to construct the piperazine ring from precursors that already contain the desired substituents on the carbon backbone.

Diketopiperazines (DKPs) as Related Pharmacophores and Derivatives

Diketopiperazines (DKPs), also known as 2,5-piperazinediones, are a class of cyclic dipeptides that are structurally related to piperazines and are of significant interest in medicinal chemistry. nih.gov

DKPs share the six-membered ring structure of piperazines but contain two amide linkages. nih.gov This results in a more rigid and planar scaffold compared to the more flexible chair or boat conformations typically adopted by piperazines. The presence of the carbonyl groups in DKPs provides additional hydrogen bond acceptors, which can be important for target binding. The compound this compound-2,5-dione is the DKP analogue of the subject compound and serves as a valuable reference for comparing the biological activities of these two related scaffolds. nih.gov

A comparative study of diketopiperazines and aza-diketopiperazines (where a Cα stereocenter is replaced by a nitrogen atom) has shown that such scaffold hopping can lead to significant improvements in water solubility and microsomal stability while maintaining a rigid, non-flat structure. rsc.org

| Feature | Piperazine | Diketopiperazine (2,5-DKP) |

|---|---|---|

| Core Structure | Six-membered ring with two nitrogen atoms at positions 1 and 4 | Six-membered ring with two amide linkages (carbonyl groups at C2 and C5) |

| Conformation | Flexible (chair, boat, twist-boat conformations) | Relatively rigid and planar |

| Hydrogen Bonding | Nitrogens can act as H-bond acceptors and protonated nitrogens as H-bond donors | Carbonyl oxygens are H-bond acceptors; amide N-H can be H-bond donors |

| Derivatization | Primarily at N1 and N4 positions | At N1 and N4, and at the C3 and C6 side chains |

Diketopiperazines are a large and diverse class of natural products produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. scbt.comnih.gov They are typically biosynthesized from two α-amino acids via the action of nonribosomal peptide synthetases (NRPSs) or, more recently discovered, cyclodipeptide synthases (CDPSs). scbt.comcaymanchem.com

Theoretical and Computational Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in understanding how (R)-1-benzyl-3-isopropylpiperazine and similar TAAR1 ligands interact with their target receptor. Although no experimental structures of TAAR1 currently exist, several homology models and, more recently, an AlphaFold-predicted structure have been developed to simulate these interactions. acs.orgnih.gov These models have been crucial for virtual screening campaigns and for rationalizing the structure-activity relationships (SAR) of newly synthesized compounds. nih.govrsc.org

Docking studies consistently highlight the importance of specific interactions within the TAAR1 binding pocket. A key interaction for many TAAR1 agonists is a salt bridge formed between the protonated amine of the ligand and the highly conserved aspartic acid residue at position 103 (Asp103). nih.govmdpi.com Furthermore, the aromatic and hydrophobic portions of the ligands engage in van der Waals and π-π stacking interactions with surrounding aromatic residues such as Phenylalanine (Phe) 195, Phe267, and Phe268, as well as Valine (Val) 184. nih.gov The piperazine (B1678402) ring itself is considered a beneficial feature, contributing to favorable van der Waals contacts within the binding site. nih.gov

Computational studies have successfully guided the discovery of novel TAAR1 ligands. For instance, a homology model of TAAR1 was used to screen over three million compounds, leading to the identification of several new partial agonists. rsc.org In another study, docking simulations into an AlphaFold-predicted structure of human TAAR1 (hTAAR1) were used to rationalize the SAR of a series of amino-oxazoline agonists and to guide the design of new pyrimidinone-benzimidazole derivatives. nih.govnih.gov These computational approaches not only help in identifying potential new drug candidates but also provide a framework for optimizing existing scaffolds to improve potency and selectivity. nih.gov

Interactive Table: Key Residues in TAAR1 Binding Pocket Interacting with Agonists

| Residue | Position | Interaction Type | Reference |

|---|---|---|---|

| Aspartic Acid | 103 | Salt Bridge, Hydrogen Bond | nih.govmdpi.com |

| Phenylalanine | 195 | π-π Stacking, Hydrophobic | nih.govnih.gov |

| Phenylalanine | 267 | π-π Stacking, Hydrophobic | nih.gov |

| Phenylalanine | 268 | π-π Stacking, Hydrophobic | nih.govnih.gov |

| Valine | 184 | Hydrophobic | nih.gov |

Conformational Analysis and Stereochemical Impact on Ligand-Target Interactions

The three-dimensional structure, including both conformation and stereochemistry, of piperazine-based ligands like this compound, plays a critical role in their interaction with biological targets. Conformational analysis reveals the preferred spatial arrangement of the molecule, which directly influences its ability to fit into a receptor's binding site. For piperazine rings, which typically adopt a chair conformation, the orientation of substituents (axial vs. equatorial) is a key determinant of activity. nih.govresearchgate.net Studies on 2-substituted piperazines have shown that an axial conformation can be preferred and that this orientation can place key pharmacophoric elements in a specific spatial arrangement that mimics endogenous ligands. nih.gov

Stereochemistry is particularly crucial for the biological activity of chiral piperazines. The "(R)" designation in this compound indicates a specific absolute configuration at the C3 chiral center. This specific arrangement is often essential for potent receptor agonism. Research on related TAAR1 ligands has demonstrated that altering the stereochemistry from the (S) to the (R) enantiomer, or vice versa, can significantly impair the compound's potency. mdpi.com This highlights the stereospecific nature of the ligand-receptor interaction, where only one enantiomer can achieve the optimal orientation for binding and activation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing exclusively on this compound are not prevalent in the literature, broader QSAR analyses have been performed on various series of TAAR1 modulators and related piperidine (B6355638)/piperazine derivatives, providing valuable insights applicable to this compound class. mdpi.comnih.gov

These studies aim to build mathematical models that can predict the activity of new compounds based on calculated molecular descriptors. These descriptors can quantify various physicochemical properties, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). nih.gov For instance, a QSAR study on a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners acting as CCR5 antagonists revealed the importance of lipophilicity and electron-donating substituents for binding affinity. nih.govresearchgate.net

In the context of TAAR1 ligands, QSAR models have been developed to understand the structural requirements for species-selectivity between human and murine receptors. mdpi.com These studies have suggested that more flexible chemical structures are generally preferred for hTAAR1 agonism, whereas more rigid and extended cores are better for the murine orthologue. mdpi.com Such models can guide the design of new compounds with improved species-specific activity. mdpi.com Although direct QSAR data for this compound is limited, the principles derived from studies on similar scaffolds underscore the utility of this approach in optimizing lead compounds by identifying key structural features that modulate biological activity. nih.gov

Interactive Table: Common Descriptors in QSAR Studies of Piperazine/Piperidine Derivatives

| Descriptor Type | Example | Property Measured | Reference |

|---|---|---|---|

| Hydrophobicity | π (pi), logP | Lipophilicity of substituents/molecule | nih.gov |

| Electronic | σ (sigma) | Electron-donating/withdrawing nature of substituents | nih.gov |

| Steric | Molar Refractivity, STERIMOL | Size and shape of substituents | nih.gov |

Scaffold Hopping and Molecular Three-Dimensionality in Drug Design

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a structurally different one, while aiming to maintain or improve biological activity and other key properties. nih.govacs.org This approach is crucial for discovering novel chemical entities, expanding intellectual property, and overcoming issues with existing scaffolds, such as poor pharmacokinetic profiles. nih.gov The design of this compound and its analogs can be viewed within the context of exploring chemical space around known biogenic amine pharmacophores.

The piperazine ring in this compound serves as a central scaffold. By modifying this core or replacing it entirely, researchers can generate new classes of compounds. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based kinase inhibitor into a pyrazole (B372694) core with better physicochemical properties. nih.gov Similarly, in the TAAR1 field, screening efforts have identified diverse scaffolds, moving beyond simple analogs of endogenous trace amines to more complex heterocyclic systems. rsc.org The discovery of a 4-(2-aminoethyl)piperidine core as a novel TAAR1 agonist scaffold demonstrates the power of this strategy. nih.gov

Molecular three-dimensionality is increasingly recognized as a vital component of successful drug design. Flat, two-dimensional molecules have often been associated with promiscuity and poor physicochemical properties. Introducing sp³-rich scaffolds and chiral centers, as seen with the isopropyl-substituted piperazine ring in this compound, increases the molecule's three-dimensionality. This can lead to more specific and higher-affinity interactions with the target protein, as the compound can better exploit the complex topology of the binding pocket. nih.gov The lack of C-substituted piperazines in many marketed drugs highlights a significant opportunity to explore this dimension of chemical space for improved therapeutic agents. rsc.org

Future Research Directions in R 1 Benzyl 3 Isopropylpiperazine Research

Development of Novel Synthetic Routes for Enantiopure Analogues

The generation of enantiomerically pure compounds is critical in modern drug discovery to ensure target specificity and minimize off-target effects. For (R)-1-benzyl-3-isopropylpiperazine, future research will likely focus on developing more efficient and scalable synthetic routes to produce it and its analogues in high enantiomeric purity.

Current synthetic strategies for related chiral piperazines often involve classical resolution or multi-step sequences that can be inefficient. For instance, the synthesis of BZP, the parent compound, can be achieved by reacting piperazine (B1678402) monohydrochloride with benzyl (B1604629) chloride. europa.eu However, creating the specific (R)-3-isopropyl substitution requires more sophisticated approaches. Future synthetic endeavors could explore several innovative pathways:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to directly establish the chiral center during the formation of the piperazine ring.

Kinetic Resolution: Advanced kinetic resolution techniques, such as those using chiral lithium amides, have been successfully used to separate enantiomers of related epoxy-piperidines. researchgate.net Applying similar methodologies could provide access to enantiopure this compound.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperazine core, ensuring the desired stereochemistry is maintained throughout the synthesis.

Multicomponent Reactions: The Ugi reaction, a powerful multicomponent reaction, is known for its efficiency in building complex heterocyclic skeletons, including piperazine-2,5-diones, and could be adapted for the synthesis of novel piperazine analogues.

Racemization and Recycling: For resolution-based methods that produce the unwanted (S)-enantiomer, developing efficient racemization processes, such as those reported for chiral 1-benzyl-3-hydroxy piperidine (B6355638), would be economically and environmentally beneficial for recycling the non-target isomer. epo.org

Advanced SAR Elucidation and Target Validation